molecular formula C28H25N3O5S B2557406 3-(3,5-dimethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114656-00-6

3-(3,5-dimethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2557406
CAS No.: 1114656-00-6
M. Wt: 515.58
InChI Key: LRUQUDBYKYANEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one (CAS 1228013-15-7) is a highly potent and selective cell-permeable inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound acts by competitively binding to the ATP-binding site of the kinase, effectively blocking its catalytic activity. It demonstrates exceptional selectivity for DYRK1A over a broad panel of other kinases, making it an indispensable chemical probe for fundamental research. Researchers utilize this inhibitor to elucidate the role of DYRK1A in various pathological and physiological contexts, including neurodevelopmental processes and neurodegenerative diseases like Alzheimer's , cell cycle regulation and proliferation , and beta-cell pathophysiology in diabetes . Its primary research value lies in its ability to precisely inhibit DYRK1A signaling in cellular models, enabling the dissection of complex kinase-driven pathways and the validation of new therapeutic targets. This product is supplied for research applications only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S/c1-17-24(29-26(36-17)22-10-6-8-12-25(22)35-4)16-37-28-30-23-11-7-5-9-21(23)27(32)31(28)18-13-19(33-2)15-20(14-18)34-3/h5-15H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUQUDBYKYANEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the 3,5-dimethoxyphenyl Group: This step involves the substitution reaction of the quinazolinone core with 3,5-dimethoxyphenyl halides or related compounds.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of 2-(2-methoxyphenyl)-5-methyl-1,3-oxazole precursors.

    Attachment of the Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the oxazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, thiols, and other nucleophiles or electrophiles.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation of the sulfanyl group.

    Dihydro and Tetrahydro Derivatives: Formed through reduction of the quinazolinone core or oxazole ring.

    Functionalized Derivatives: Formed through substitution reactions at the methoxy or sulfanyl groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-(3,5-dimethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one exhibit a range of biological activities:

Anticancer Activity

Several studies have reported that quinazolinone derivatives possess significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

The compound may also exhibit antimicrobial activity against a variety of pathogens. The presence of methoxy and oxazole groups can enhance its interaction with microbial targets, leading to inhibition of growth.

Neuroprotective Effects

Some derivatives have been investigated for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This activity is likely due to their ability to modulate neurotransmitter systems or reduce oxidative stress in neural tissues.

Case Studies

Several case studies highlight the applications of similar compounds:

StudyFindings
Study 1: Anticancer ActivityDemonstrated potent cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range.
Study 2: Antimicrobial EfficacyShowed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study 3: NeuroprotectionReported reduction in neuroinflammation and improved cognitive function in animal models of Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the methoxy and oxazole groups can significantly influence biological activity:

  • Methoxy Substituents : Increase lipophilicity and enhance cell membrane permeability.
  • Oxazole Ring : Imparts unique electronic properties that may affect binding affinity to biological targets.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and synthetic attributes of the target compound, we compare it with three analogous heterocyclic derivatives from the literature:

Structural Comparison

Key Observations:

Core Structure: The target compound’s dihydroquinazolinone core differs from the tetrahydroquinazolinone in 4l (saturation level) and the pyrazolone cores in 4g/4h. Pyrazolone derivatives (4g/4h) incorporate fused benzodiazepine/oxazepine rings, which may confer distinct conformational flexibility and hydrogen-bonding capabilities .

Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound introduces steric bulk and electron-donating effects, which could modulate reactivity or binding affinity. In contrast, 4l features 4-methoxyphenyl groups at positions 6 and 8, likely enhancing solubility due to increased symmetry and polarity . The oxazol-4-ylmethyl sulfanyl side chain in the target compound is absent in 4g/4h, which instead utilize tetrazolyl and coumarin moieties. Sulfanyl groups are known to influence redox stability and metal chelation, whereas tetrazoles often enhance metabolic resistance .

Synthetic Methodology: 4l was synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, achieving an 81% yield . Similar methods could be applicable to the target compound, though the sulfanyl linker may require alternative coupling strategies. 4g/4h involve multi-step syntheses with coumarin and benzodiazepine precursors, suggesting divergent synthetic pathways compared to quinazolinones .

Physicochemical and Functional Implications

  • Melting Points : The higher melting point of 4l (228–230°C) compared to typical pyrazolones (often <200°C) reflects differences in crystallinity and intermolecular forces. The target compound’s melting point may lie between these ranges, depending on its packing efficiency.
  • The target compound’s oxazole and methoxy substituents could position it as a candidate for targeting enzymes or receptors with hydrophobic binding pockets.

Biological Activity

The compound 3-(3,5-dimethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazolinone core substituted with a methoxyphenyl group and an oxazole moiety. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar in structure to our target molecule exhibit significant anticancer properties. For instance, derivatives of quinazolinones have shown cytotoxic effects against various cancer cell lines. In one study, compounds demonstrated IC50 values ranging from 0.12 to 2.78 µM against human leukemia and breast cancer cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

The biological activity of related compounds has also been assessed for antimicrobial properties. A study on pyrazole derivatives revealed moderate to excellent antifungal activities against several phytopathogenic fungi . While specific data on the target compound's antimicrobial efficacy is limited, the structural similarities suggest potential effectiveness.

Anti-Malarial Activity

In vitro studies have demonstrated that analogs of the compound can inhibit malaria transmission stages. For example, certain molecules showed IC50 values between 20 and 40 µM against early sporogonic stages of malaria parasites . This suggests that our compound may hold similar potential pending further investigation.

The mechanisms by which compounds in this class exert their biological effects often involve the inhibition of key enzymes or pathways within the targeted cells:

  • Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells through pathways involving caspase activation and modulation of p53 expression .
  • Enzyme Inhibition : The presence of specific functional groups allows these compounds to interact with enzymes critical for cell proliferation and survival.

Case Studies and Research Findings

  • Cytotoxicity Assays : In a study evaluating various quinazolinone derivatives, it was found that certain modifications enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values significantly lower than standard treatments like doxorubicin .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has identified key substituents that enhance biological activity. For instance, the presence of methoxy groups at specific positions on the phenyl ring has been correlated with increased potency against cancer cell lines .

Data Tables

CompoundTarget Cell LineIC50 (µM)Mechanism
Compound AMCF-70.65Apoptosis Induction
Compound BU-9370.12Enzyme Inhibition
Compound CA5491.50Apoptosis Induction

Q & A

Q. What are the optimal conditions for synthesizing this quinazolinone derivative, and how can purity be maximized?

The synthesis involves multi-step reactions under controlled conditions. Key steps include:

  • Solvent selection : Methanol or ethanol under reflux conditions (60–80°C) for intermediate reactions, as polar aprotic solvents enhance nucleophilic substitution at the sulfanyl group .
  • Stepwise coupling : Sequential introduction of the 3,5-dimethoxyphenyl and oxazole-methylsulfanyl moieties to the quinazolinone core, with reaction times monitored via TLC (thin-layer chromatography) .
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel with petroleum ether/ethyl acetate gradients) to isolate high-purity products (>95%) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are essential for verifying substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the quinazolinone core) .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for the quinazolinone ring) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 495.18) and fragmentation patterns .

Q. How does the substitution pattern influence solubility, and how can this be experimentally assessed?

  • Methoxy groups : The 3,5-dimethoxyphenyl and 2-methoxyphenyl substituents enhance solubility in polar solvents (e.g., DMSO, ethanol) due to increased polarity .
  • Experimental assessment : Solubility profiles can be determined via UV-Vis spectrophotometry in solvents of varying polarity, with logP values calculated using HPLC retention times .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of the oxazole and quinazolinone rings?

  • Oxazole formation : Likely proceeds via cyclodehydration of acylated precursors (e.g., 2-(2-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid) with NH4_4OAc under thermal conditions .
  • Quinazolinone core : Generated through cyclocondensation of anthranilic acid derivatives with aldehydes, followed by oxidation. Kinetic studies (e.g., monitoring intermediates via LC-MS) are recommended to elucidate rate-determining steps .

Q. How can bioactivity assays be designed to evaluate its potential as an antimicrobial agent?

  • In vitro assays : Use standardized protocols (e.g., broth microdilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) should be compared to reference drugs like ciprofloxacin .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methoxy with halogens) to assess impact on activity. Statistical analysis (e.g., ANOVA) identifies significant trends .

Q. What computational methods are suitable for modeling electronic properties and target interactions?

  • DFT calculations : Predict electronic distribution (e.g., HOMO-LUMO gaps) and bond angles using software like Gaussian. Compare results with crystallographic data (e.g., bond lengths from X-ray diffraction) .
  • Molecular docking : Simulate binding to targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate with experimental IC50_{50} values .

Q. How can contradictory data on substituent effects be resolved in SAR studies?

  • Systematic variation : Synthesize derivatives with single substituent changes (e.g., -OCH3_3 vs. -Cl) to isolate effects .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ values) with bioactivity data .

Q. What methodologies assess environmental stability and biodegradation?

  • INCHEMBIOL framework : Conduct long-term studies (months) in simulated environments (soil/water systems) to monitor degradation products via LC-MS/MS .
  • Ecotoxicity assays : Evaluate impact on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. How can crystallographic data improve structural validation?

  • X-ray diffraction : Resolve bond angles and dihedral angles (e.g., quinazolinone ring planarity). Compare with computational models to validate force fields .
  • Cambridge Structural Database : Cross-reference crystallographic parameters (e.g., unit cell dimensions) with existing quinazolinone derivatives .

Q. What strategies ensure compound stability during storage and handling?

  • Accelerated stability studies : Expose samples to heat (40°C) and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .
  • Lyophilization : For long-term storage, lyophilize in amber vials under inert gas (argon) to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.